Cas no 1396867-79-0 (N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)

N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a fused imidazopyridine core linked to a pyridazine carboxamide moiety. Its molecular structure incorporates a pyrrolidine substituent, enhancing binding affinity and selectivity in biological systems. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, with demonstrated activity in modulating specific signaling pathways. The presence of both aromatic and aliphatic heterocycles contributes to its stability and solubility profile, making it suitable for further pharmacological evaluation. Its well-defined synthetic route allows for scalable production, ensuring consistent purity and reproducibility for research applications.
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide structure
1396867-79-0 structure
Product name:N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS No:1396867-79-0
MF:C23H22N6O
MW:398.460383892059
CID:5765621
PubChem ID:71778536

N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
    • F0696-4072
    • N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
    • AKOS024597443
    • N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
    • 1396867-79-0
    • 3-Pyridazinecarboxamide, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(1-pyrrolidinyl)-
    • Inchi: 1S/C23H22N6O/c1-16-6-5-13-29-15-20(25-22(16)29)17-7-4-8-18(14-17)24-23(30)19-9-10-21(27-26-19)28-11-2-3-12-28/h4-10,13-15H,2-3,11-12H2,1H3,(H,24,30)
    • InChI Key: AJZWJYRCFPPLFP-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(N=N1)N1CCCC1)NC1=CC=CC(=C1)C1=CN2C=CC=C(C)C2=N1

Computed Properties

  • Exact Mass: 398.18550935g/mol
  • Monoisotopic Mass: 398.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 75.4Ų

N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0696-4072-100mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F0696-4072-5mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0696-4072-40mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0696-4072-1mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0696-4072-2mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0696-4072-4mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0696-4072-15mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0696-4072-20mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F0696-4072-50mg
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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50mg
$240.0 2023-05-17
Life Chemicals
F0696-4072-2μmol
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
1396867-79-0 90%+
2μl
$85.5 2023-05-17

N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Related Literature

Additional information on N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Compound CAS No. 1396867-79-0: N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also identified by the CAS registry number 1396867-79-0, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, particularly in the development of novel drug candidates for complex diseases such as cancer and neurodegenerative disorders.

The molecular structure of this compound is characterized by a pyridazine ring system, which serves as a central scaffold. The pyridazine moiety is substituted at position 3 with a carboxamide group, which is further connected to a phenyl ring bearing an imidazo[1,2-a]pyridine substituent at position 3. Additionally, the pyridazine ring is substituted at position 6 with a pyrrolidine group. This combination of functional groups and heterocyclic systems contributes to the compound's unique physicochemical properties and biological activity.

Recent research has focused on the synthesis and characterization of this compound, employing advanced synthetic methodologies such as Suzuki coupling and Stille coupling reactions. These methods have enabled the precise construction of the complex heterocyclic framework, ensuring high purity and structural integrity. The compound's stability under various conditions has been extensively studied, revealing its suitability for use in both in vitro and in vivo biological assays.

In terms of pharmacological activity, N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has demonstrated potent inhibitory effects against several key enzymes and receptors implicated in disease pathogenesis. For instance, studies have shown its ability to inhibit kinases involved in cell signaling pathways that drive cancer progression. Furthermore, its interaction with G-protein coupled receptors (GPCRs) has been investigated, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease.

The bioavailability and pharmacokinetic profile of this compound have also been evaluated in preclinical models. Results indicate favorable absorption and distribution properties, with moderate clearance rates that suggest potential for once-daily dosing regimens. Toxicological studies have further demonstrated its safety profile at therapeutic concentrations, with no significant adverse effects observed in acute or subchronic toxicity tests.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound's interactions with target proteins. These studies have provided insights into the binding modes and key residues responsible for its activity, paving the way for further optimization of its pharmacodynamic properties. Additionally, comparative studies with structurally related compounds have highlighted the unique advantages of this molecule in terms of potency and selectivity.

In conclusion, N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS No. 1396867-79-) represents a promising candidate for drug development across multiple therapeutic areas. Its innovative structure, coupled with robust preclinical data, positions it as a valuable asset in the pursuit of novel therapeutics for challenging medical conditions.

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